molecular formula C13H20ClN3 B13543758 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

Katalognummer: B13543758
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: HLIMAIGRUWBJDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is a piperazine derivative featuring a propyl group at the 4-position and a 2-chloropyridin-3-ylmethyl substituent. Piperazine derivatives are widely studied for their pharmacological versatility, including antimicrobial, antipsychotic, and enzyme inhibitory activities .

Eigenschaften

Molekularformel

C13H20ClN3

Molekulargewicht

253.77 g/mol

IUPAC-Name

1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine

InChI

InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3

InChI-Schlüssel

HLIMAIGRUWBJDX-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation Route via Halomethylpyridine

One common approach involves the reaction of 4-propylpiperazine with 2-chloropyridin-3-ylmethyl halide (e.g., bromide or chloride):

  • Step 1: Synthesis of 2-chloropyridin-3-ylmethyl halide by halogenation of 2-chloropyridin-3-ylmethanol or direct halomethylation of 2-chloropyridine derivatives.
  • Step 2: Nucleophilic substitution of the halomethylpyridine with 4-propylpiperazine under basic conditions (e.g., potassium carbonate) in an aprotic solvent such as acetonitrile or DMF.
  • Step 3: Purification by chromatography or recrystallization.

This method is supported by synthetic schemes similar to those described in the synthesis of related piperazine derivatives where alkyl halides react with piperazines in the presence of bases and solvents like acetonitrile, often at reflux temperature.

Reductive Amination Route

Alternatively, reductive amination can be employed:

  • Step 1: Condensation of 2-chloropyridine-3-carboxaldehyde with 4-propylpiperazine to form an imine intermediate.
  • Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
  • Step 3: Work-up and purification.

This method avoids the need for halomethyl intermediates and can provide high selectivity and yields.

Representative Synthetic Scheme (Hypothetical)

Step Reactants Conditions Product Yield (%) Notes
1 2-Chloropyridin-3-ylmethanol + PBr3 Anhydrous solvent, 0°C to RT 2-Chloropyridin-3-ylmethyl bromide ~70-80 Halogenation step
2 2-Chloropyridin-3-ylmethyl bromide + 4-propylpiperazine + K2CO3 Acetonitrile, reflux, 12-24 h 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine 60-85 Nucleophilic substitution
3 Purification Column chromatography or recrystallization Pure target compound - Confirmed by NMR, MS, HPLC

Green Chemistry and Catalytic Alternatives

While classical methods use halogenated intermediates and organic solvents, recent literature suggests greener approaches:

  • Use of sulphamic acid as a catalyst in related piperazine derivative syntheses has been reported to improve reaction efficiency and reduce hazardous waste.
  • Microwave-assisted synthesis and solvent-free conditions may also be explored for improved sustainability, though specific data for this compound is limited.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Halomethylation + Alkylation 2-chloropyridin-3-ylmethanol, PBr3, 4-propylpiperazine, K2CO3 Reflux in acetonitrile, 12-24 h Straightforward, well-established Use of halogenated reagents, longer reaction times
Reductive Amination 2-chloropyridine-3-carboxaldehyde, 4-propylpiperazine, NaBH(OAc)3 Room temperature, mild conditions High selectivity, fewer by-products Requires aldehyde precursor, reducing agent handling
Sulphamic Acid Catalysis (Green method) Piperazine derivatives, sulphamic acid catalyst Thermal conditions, solvent reflux Environmentally benign, catalyst recyclable Developed for related compounds, needs adaptation

Analyse Chemischer Reaktionen

Alkylation of Piperazine Nitrogen

Piperazine nitrogen atoms are highly reactive, enabling alkylation with alkyl halides. For example, in related derivatives, 1-bromo-2-chloroethane reacts with piperazine in the presence of K2CO3/KI to form alkylated intermediates . This step is critical for introducing substituents like propyl groups.

Oxidation Pathways

While direct oxidation of this compound is not explicitly detailed, analogous piperazine derivatives undergo oxidation via metal-catalyzed pathways. For instance, manganese complexes (e.g., Mn(CF3SO3)2) can oxidize alkanes and alkenes, suggesting potential applicability to piperazine systems .

Substitution Reactions

The chloropyridine moiety may participate in nucleophilic aromatic substitution , particularly under basic conditions. For example, chlorine replacement with oxygen-containing groups (e.g., hydroxyl, methoxy) is common in pyridine derivatives .

Coupling Mechanism

Palladium-catalyzed coupling typically involves oxidative addition of the alkyl halide to the metal center, followed by transmetallation with a boronic ester and reductive elimination to form the carbon-nitrogen bond .

Alkylation Mechanism

Alkylation proceeds via SN2 displacement , where the piperazine nitrogen acts as a nucleophile, displacing the halide from the alkyl halide .

Oxidation via Metal Complexes

Manganese complexes (e.g., Mn(CF3SO3)2) likely facilitate oxidation through a metal-based radical pathway , as evidenced by cyclohexanol/cyclohexanone ratios in analogous systems .

Comparative Analysis of Reaction Conditions

Reaction Type Catalyst/Reagents Solvent/Conditions Yield
CouplingPd2(dba)3, tricyclohexyl phosphineDioxane, 85°CHigh (up to 95%)
AlkylationK2CO3/KI, alkyl halideCH3CN, refluxModerate
Oxidation (hypothetical)Mn(CF3SO3)2, acetic acidTON-dependentVaries

Wissenschaftliche Forschungsanwendungen

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, as well as in material science for the synthesis of novel polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

Key structural analogs and their substituents:

Compound Name Substituents Molecular Weight (g/mol) Reference
1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine 2-Chloropyridin-3-ylmethyl, propyl ~265.75 (estimated) -
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl, phenethyl 300.83
1-(1,2-Diphenylethyl)-4-propylpiperazine 1,2-Diphenylethyl, propyl 324.47
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) 3-Chloro-5-CF₃-pyridinyl, 4-methoxypyridinyl 485.88
1-[(6-Chloropyridin-3-yl)carbonyl]-4-propylpiperazine 6-Chloropyridin-3-ylcarbonyl, propyl 267.75

Structural Insights:

  • Chloropyridine vs. Chlorophenyl: The target compound’s 2-chloropyridin-3-ylmethyl group provides a nitrogen-containing aromatic system, which may improve solubility and hydrogen-bonding interactions compared to the purely hydrophobic 3-chlorophenyl group in .
  • Propyl vs. Bulkier Chains: The propyl group in the target compound balances lipophilicity and steric hindrance, whereas analogs like 1-(1,2-diphenylethyl)-4-propylpiperazine exhibit reduced solubility due to bulky aromatic substituents.

Physicochemical Properties

Key Data:

Property Target Compound 1-[(6-Chloropyridin-3-yl)carbonyl]-4-propylpiperazine 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
Molecular Weight ~265.75 267.75 300.83
Halogen Presence Cl Cl Cl
Aromatic System Pyridine Pyridine Phenyl
Predicted logP ~2.5 ~2.8 ~3.7

Impact of Substituents:

  • The carbonyl group in increases polarity but reduces metabolic stability compared to the methylene linker in the target compound.

Biologische Aktivität

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and its interactions with various receptors. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and potential therapeutic applications.

Synthesis

The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine involves standard organic synthesis techniques, including the use of chloropyridine derivatives and piperazine. The synthetic pathway typically includes the alkylation of piperazine with the chloropyridine derivative to yield the target compound.

Receptor Interactions

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine primarily interacts with dopamine and serotonin receptors. Research indicates that compounds with similar structures exhibit agonistic activity at D2 and D3 dopamine receptors and 5-HT1A serotonin receptors, which are crucial for various neuropsychiatric conditions.

Table 1: Receptor Activity of Related Compounds

CompoundReceptor TypeEC50 (nmol/L)Emax (%)
7bD20.954.3
7bD31981.0
7b5-HT1A2.396.1
34cD23.310
34cD310-
34c5-HT1A1.4-

This table summarizes the effective concentration (EC50) and maximum efficacy (Emax) for selected compounds that share structural similarities with our target compound, indicating their potential as multi-target agents for treating disorders such as Parkinson's disease (PD) .

Neuroprotective Effects

In animal models, compounds similar to 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine have demonstrated neuroprotective effects against neurodegenerative diseases. For instance, studies have shown that D3 receptor-preferring agonists can protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP . This suggests that our compound may also possess neuroprotective properties, making it a candidate for further research in treating conditions such as PD.

Case Studies

Case Study: Dopamine Receptor Agonism
A study explored the effects of various piperazine derivatives on dopamine receptor activity. Among these, certain derivatives showed significant agonistic activity at the D2 and D3 receptors while maintaining selectivity over other receptor types. This selectivity is crucial for minimizing side effects commonly associated with non-selective dopamine agonists .

Case Study: Antiviral Activity
Another relevant study investigated chloropyridine derivatives for their antiviral properties against SARS-CoV-2. While not directly related to our compound, the findings suggest that structural analogs can exhibit significant biological activity beyond neuropharmacology, indicating a broader therapeutic potential .

Q & A

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurpose
12-Chloropyridin-3-ylmethyl chloride, propylpiperazineAlkylation of piperazine
2EDC, HOAt, DMF, 0°C → RT, 12hCoupling activation
3Column chromatography (MeOH/DCM 5:95)Purification

Which characterization techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic
Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : ¹H-NMR (δ 2.5–3.5 ppm for piperazine protons; δ 7.2–8.1 ppm for pyridinyl aromatic protons) and ¹³C-NMR to confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.12) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (e.g., C: 58.2%, H: 6.7%, N: 16.3%) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) .

How can researchers resolve discrepancies in reported pharmacological activities of this compound across studies?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and concentrations (IC₅₀ values) .
  • Structural Analysis : Compare with analogs (e.g., 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine) to identify substituent effects on activity .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., receptor binding affinity vs. cytotoxicity) to isolate confounding factors .

What physicochemical properties are critical for predicting the solubility and bioavailability of this compound?

Level: Basic
Answer:
Key parameters include:

  • LogP : Experimental logP ~2.1 (octanol/water), indicating moderate lipophilicity .
  • Aqueous Solubility : Typically <1 mg/mL at pH 7.4, requiring co-solvents (DMSO) for in vitro assays .
  • TPSA (Topological Polar Surface Area) : ~35 Ų, suggesting moderate membrane permeability .

Q. Table 2: Physicochemical Profile

ParameterValueMethod
Molecular Weight268.73 g/molHRMS
Melting Point120–122°CDSC
pKa7.8 (piperazine N)Potentiometry

What strategies optimize synthetic yield and purity in large-scale preparations?

Level: Advanced
Answer:
Optimization requires:

  • Reagent Stoichiometry : Use 1.2 equivalents of 2-chloropyridinylmethyl chloride to drive alkylation completion .
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
  • Workup : Acid-base extraction (1M HCl/NaHCO₃) to remove unreacted starting materials .
  • Crystallization : Use ethanol/water (70:30) for high-purity crystals (>98%) .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P95 respirator if airborne) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

How can computational modeling predict the compound’s interactions with biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs) with PyMOL visualization .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. nitro groups) with IC₅₀ values using MOE software .
  • ADMET Prediction : SwissADME to estimate bioavailability (e.g., GI absorption: 85%) and CYP450 inhibition risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.